![molecular formula C26H20N2O3S2 B2880852 N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide CAS No. 923391-02-0](/img/structure/B2880852.png)
N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide
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Overview
Description
“N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide” is a complex organic compound that contains several functional groups, including a benzyl group, a benzo[d]thiazol-2-yl group, a methylsulfonyl group, and a naphthamide group . These groups are common in many pharmaceuticals and could potentially give this compound various biological activities.
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized by coupling reactions . For example, 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield benzothiazole derivatives .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely has a benzyl group attached to a benzo[d]thiazol-2-yl group, which is further substituted with a methylsulfonyl group. Additionally, it has a 2-naphthamide group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the benzyl group might undergo oxidation, and the amide group might undergo hydrolysis .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, such as the compound , have been studied for their antioxidant properties . These compounds can act as free radical scavengers, protecting cells from oxidative stress which is a factor in various chronic diseases .
Analgesic and Anti-inflammatory Activity
Research has indicated that thiazole derivatives exhibit analgesic and anti-inflammatory activities . They can be designed to target specific pathways in the body to reduce pain and inflammation, potentially with fewer side effects compared to traditional drugs .
Antimicrobial and Antifungal Applications
The structural motif of benzothiazole is present in many compounds with antimicrobial and antifungal properties. This makes them valuable in the development of new treatments for infections caused by resistant strains of bacteria and fungi .
Antitubercular Activity
Benzothiazole derivatives have shown promise as anti-tubercular agents . Their ability to inhibit the growth of Mycobacterium tuberculosis makes them a focus of research for new therapies against tuberculosis .
Neuroprotective Effects
Compounds with a thiazole core have been associated with neuroprotective effects . They may play a role in the treatment of neurodegenerative diseases by protecting neuronal cells from damage .
Antitumor and Cytotoxic Activity
Thiazole derivatives are being explored for their antitumor and cytotoxic activities . They have the potential to be developed into anticancer drugs that target specific cancer cells while minimizing harm to healthy cells .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, the compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Mode of Action
The compound interacts with AChE by binding to its active site, thereby inhibiting the enzyme’s activity . This results in an increase in the concentration of acetylcholine in the synaptic cleft, which enhances the transmission of nerve impulses. The compound exhibits effective, uncompetitive, and selective inhibition against AChE .
Pharmacokinetics
The compound has shown low toxicity and is capable of impeding loss of cell viability elicited by h2o2 neurotoxicity in shsy-5y cells , suggesting it may have favorable bioavailability and metabolic stability.
Result of Action
The compound’s action results in enhanced cholinergic transmission due to increased acetylcholine concentration. This can lead to improved cognition and spatial memory . Furthermore, the compound has also shown Aβ 1-42 aggregation inhibition (53.30%) and disaggregation activities , suggesting it may have potential therapeutic effects in conditions such as Alzheimer’s disease.
properties
IUPAC Name |
N-benzyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3S2/c1-33(30,31)22-13-14-23-24(16-22)32-26(27-23)28(17-18-7-3-2-4-8-18)25(29)21-12-11-19-9-5-6-10-20(19)15-21/h2-16H,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEQDGECMPCBBJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-naphthamide |
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